molecular formula C10H11BrFNO2S B1407717 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine CAS No. 1446236-35-6

1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine

Cat. No. B1407717
M. Wt: 308.17 g/mol
InChI Key: HVYSDHKHJFGFRB-UHFFFAOYSA-N
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Patent
US09321764B2

Procedure details

To a solution of 3-bromo-4-fluorobenzene-1-sulfonyl chloride (0.83 g, 2.73 mmol) in tetrahydrofuran (10 mL) under argon was added diisopropylethylamine (0.525 mL, 3.00 mmol) followed by pyrrolidine (0.183 mL, 2.73 mmol). The reaction mixture was stirred at ambient temperature for 2 hours. The reaction mixture was partitioned between diethyl ether and aqueous ammonium chloride. The organic layer was separated, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting residue was triturated with diethyl ether/heptane at −20° C. to provide the title compound (0.56 g, 67% yield).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.525 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.183 mL
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:9](Cl)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8].[CH:13]([N:16]([CH:19]([CH3:21])C)CC)([CH3:15])C.N1CCCC1>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:9]([N:16]2[CH2:13][CH2:15][CH2:21][CH2:19]2)(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)S(=O)(=O)Cl
Name
Quantity
0.525 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.183 mL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between diethyl ether and aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with diethyl ether/heptane at −20° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)S(=O)(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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